N-(4-BUTYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Physicochemical characterization Drug-likeness Lipophilicity

N-(4-Butylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251619-36-9, molecular formula C₂₄H₂₈N₄OS, molecular weight 420.58 g/mol) belongs to the class of 4-anilino-1,8-naphthyridine-3-carboxamide derivatives. The compound features a 1,8-naphthyridine heterocyclic core substituted at the 7-position with a methyl group, at the 3-position with a thiomorpholine-4-carbonyl moiety, and at the 4-position with an N-(4-butylphenyl)amino group.

Molecular Formula C24H28N4OS
Molecular Weight 420.58
CAS No. 1251619-36-9
Cat. No. B2854108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-BUTYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
CAS1251619-36-9
Molecular FormulaC24H28N4OS
Molecular Weight420.58
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C
InChIInChI=1S/C24H28N4OS/c1-3-4-5-18-7-9-19(10-8-18)27-22-20-11-6-17(2)26-23(20)25-16-21(22)24(29)28-12-14-30-15-13-28/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,26,27)
InChIKeyPDZXSAVHPPEUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251619-36-9): Compound Class, Core Scaffold, and Procurement-Relevant Identity


N-(4-Butylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251619-36-9, molecular formula C₂₄H₂₈N₄OS, molecular weight 420.58 g/mol) belongs to the class of 4-anilino-1,8-naphthyridine-3-carboxamide derivatives [1]. The compound features a 1,8-naphthyridine heterocyclic core substituted at the 7-position with a methyl group, at the 3-position with a thiomorpholine-4-carbonyl moiety, and at the 4-position with an N-(4-butylphenyl)amino group. The thiomorpholine ring incorporates a sulfur atom that distinguishes it from morpholine-based analogs, potentially altering hydrogen-bond acceptor capacity, polarity, and metabolic stability [2]. The 4-butylphenyl substituent provides a linear four-carbon alkyl chain on the aniline ring, contributing to a distinct lipophilicity profile compared to shorter-chain or branched-chain analogs. This compound is cataloged as a research-grade small molecule (CID 5396670) and is supplied by multiple vendors for in vitro screening and medicinal chemistry applications [1].

Why N-(4-Butylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine Cannot Be Generically Substituted: Substituent-Specific Pharmacophore Constraints


Compounds within the 4-anilino-1,8-naphthyridine-3-carboxamide series are not interchangeable because variations in the N-phenyl substituent, the heterocyclic amide, and the core substitution pattern produce divergent physicochemical properties, target engagement profiles, and cellular permeability. The 4-butylphenyl group of CAS 1251619-36-9 imparts a distinct calculated lipophilicity and steric profile compared to analogs bearing halogenated (e.g., 4-iodophenyl, 4-bromophenyl, 3-chloro-4-fluorophenyl), trifluoromethyl, or methoxy-substituted aniline rings—each of which differentially affects aqueous solubility, LogP, and membrane partitioning [1]. The thiomorpholine-4-carbonyl moiety, containing a thioether sulfur, differs from the morpholine analog (oxygen-containing) in both hydrogen-bond acceptor basicity and susceptibility to oxidative metabolism, potentially altering pharmacokinetics and off-target liability [2]. Published patent literature on closely related 1,8-naphthyridine kinase inhibitors demonstrates that the nature of the 4-anilino substituent is a critical determinant of kinase selectivity and antiproliferative potency; replacement of one N-phenyl group with another can shift IC₅₀ values by orders of magnitude across kinase panels [3]. Therefore, substitution without experimental validation risks loss of activity, altered selectivity, or introduction of uncharacterized toxicity, making this specific compound a non-fungible entity in screening cascades and SAR studies.

Quantitative Evidence Guide for N-(4-Butylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine: Comparator-Based Differentiation Data


Predicted Physicochemical Property Profile of CAS 1251619-36-9 vs. In-Class N-Phenyl Analogs

The target compound exhibits predicted physicochemical properties that position it distinctly within the 4-anilino-1,8-naphthyridine-3-carboxamide chemical space [1]. The predicted density (1.227 ± 0.06 g/cm³ at 20 °C), boiling point (602.5 ± 55.0 °C at 760 Torr), and pKa (5.89 ± 0.30) are consistent with a moderately lipophilic, weakly basic small molecule amenable to oral bioavailability profiling [1]. The 4-butylphenyl substituent contributes a calculated four-carbon linear alkyl extension beyond the aniline ring, providing a higher calculated LogP than the corresponding unsubstituted phenyl, 4-iodophenyl, or 4-bromophenyl analogs [2]. No experimental LogP or solubility data for direct comparator compounds were identified in non-excluded primary sources; the values presented are computationally predicted and serve as ordering parameters for analog ranking within a screening library [1].

Physicochemical characterization Drug-likeness Lipophilicity

Structural Differentiation: 4-n-Butylphenyl vs. 4-Iodophenyl, 4-Bromophenyl, and 3-Trifluoromethylphenyl Analogs

CAS 1251619-36-9 bears a 4-n-butylphenyl group at the aniline nitrogen, distinguishing it from seven close analogs identified by CAS registry with identical 7-methyl-1,8-naphthyridine and thiomorpholine-4-carbonyl scaffolds but different N-phenyl substituents [1]. The analogs include N-(4-iodophenyl) (CAS 1251702-85-8), N-(4-bromophenyl) (CAS 1251702-86-9), N-(3-trifluoromethylphenyl) (CAS 1251690-14-8), N-(3,5-dimethoxyphenyl) (CAS 1251702-84-7), N-(4-ethoxyphenyl), N-(3-bromophenyl), and N-(3-chloro-4-fluorophenyl) variants [1]. The 4-n-butylphenyl substituent is unique among these in providing an unsubstituted, linear four-carbon alkyl chain, which is expected to impart higher lipophilicity than the halogenated or methoxylated analogs and to engage hydrophobic pockets differently in kinase ATP-binding sites [2]. Published QSAR studies on 4-phenyl-1,8-naphthyridine antimicrobials confirm that para-alkyl chain length on the phenyl ring positively correlates with increased lipophilicity and altered target binding [3]. No head-to-head biological comparison of these specific analogs was identified in the publicly accessible, non-excluded literature.

Structure-activity relationship Analog comparison Medicinal chemistry

Thiomorpholine-4-carbonyl vs. Morpholine-4-carbonyl: Sulfur Incorporation and Potential for Differential Target Interactions

The thiomorpholine-4-carbonyl group present in CAS 1251619-36-9 incorporates a thioether sulfur (S) in place of the ether oxygen found in the corresponding morpholine-4-carbonyl analogs [1]. Literature on kinase inhibitor design demonstrates that sulfur-for-oxygen substitution can modulate hydrogen-bond acceptor strength (the thioether sulfur is a weaker H-bond acceptor than the ether oxygen), increase lipophilicity (ΔLogP ≈ +0.5 to +1.0 for S vs. O in similar heterocyclic contexts), and alter oxidative metabolic pathways (CYP450-mediated S-oxidation vs. O-dealkylation) [2]. In a published study on norcantharidin analogs, the thiomorpholine-substituted compound displayed increased protein phosphatase 1 (PP1) inhibition (IC₅₀ = 3.2 ± 0.4 μM) compared to its oxygen-containing counterpart, while simultaneously reducing off-target PP2A inhibition (IC₅₀ = 5.1 ± 0.41 μM)—demonstrating that the sulfur atom can confer selectivity advantages within a target family [3]. While the specific PP1/PP2A data are from a different chemotype, they provide class-level evidence that thiomorpholine incorporation is a non-redundant structural feature.

Bioisosterism Thioether Kinase inhibitor design

1,8-Naphthyridine Scaffold: Privileged Kinase Inhibitor Core with Documented Low-Nanomolar Potency in Published Analog Series

The 1,8-naphthyridine core is a well-established privileged scaffold in kinase inhibitor drug discovery. A 2023 study reported the development of a potent and selective naphthyridine-based chemical probe for casein kinase 2 (CK2) with CK2α IC₅₀ values in the low-nanomolar range and exquisite selectivity when profiled broadly against a kinase panel [1]. Patent literature from Aeterna Zentaris GmbH describes multiple naphthyridine derivatives as kinase modulators, with exemplified compounds showing sub-micromolar to low-nanomolar inhibition of receptor tyrosine kinases including FLT3, KDR, and c-Kit [2]. A 2020 MDPI review covering naturally derived and synthetic naphthyridines reports anticancer IC₅₀ values for 1,8-naphthyridine derivatives ranging from 0.44 μM to >100 μM against MCF-7, A549, and HCT-116 cell lines, confirming the scaffold's broad but tunable antiproliferative potential [3]. The target compound CAS 1251619-36-9, featuring the 7-methyl-4-anilino-3-carbonyl substitution pattern, maps onto the pharmacophore described in these patents and publications, suggesting potential utility as a kinase inhibitor screening candidate [2].

Kinase inhibition 1,8-Naphthyridine Anticancer

Recommended Research and Industrial Application Scenarios for N-(4-Butylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine Based on Available Evidence


Kinase Inhibitor Screening Library Design: Inclusion as a Thiomorpholine-Containing 1,8-Naphthyridine Chemotype

CAS 1251619-36-9 can serve as a representative member of the thiomorpholine-substituted 1,8-naphthyridine subclass in kinase-focused compound libraries. The 1,8-naphthyridine scaffold is validated as a kinase inhibitor core, with published low-nanomolar CK2 inhibitors and patent-protected FLT3/KDR/c-Kit modulators demonstrating the scaffold's target engagement potential [1]. The unique thiomorpholine-4-carbonyl group provides a sulfur-containing hydrogen-bond acceptor distinct from oxygen-based morpholine analogs, enabling exploration of thioether-specific kinase hinge-region interactions [2]. Researchers conducting kinase panel screens should include this compound alongside morpholine-containing analogs to assess sulfur-specific selectivity fingerprints.

Structure-Activity Relationship (SAR) Studies Focused on 4-Anilino Substituent Effects

The 4-n-butylphenyl group represents one of at least seven distinct N-phenyl substituents available within this chemotype series [1]. By procuring CAS 1251619-36-9 together with its 4-iodophenyl (CAS 1251702-85-8), 4-bromophenyl (CAS 1251702-86-9), 3-trifluoromethylphenyl (CAS 1251690-14-8), and 3,5-dimethoxyphenyl (CAS 1251702-84-7) analogs, medicinal chemistry teams can systematically map the contribution of para-substituent lipophilicity, steric bulk, and electronic character to biological activity. QSAR precedent on 4-phenyl-1,8-naphthyridines confirms that para-alkyl chain length significantly modulates antimicrobial and antitubercular potency, providing a rational basis for such a comparative study [3].

Physicochemical and DMPK Profiling of 4-n-Butylphenyl Naphthyridines

With predicted density of 1.227 g/cm³, boiling point of 602.5 °C, and pKa of 5.89, CAS 1251619-36-9 is expected to exhibit moderate lipophilicity and weakly basic character consistent with oral bioavailability potential [1]. Procurement of this compound for experimental LogP determination, kinetic solubility measurement, and CYP450 inhibition screening would generate critical data to anchor computational ADME models for the broader 4-anilino-1,8-naphthyridine series. The thiomorpholine sulfur presents a specific metabolic liability (S-oxidation) that should be characterized alongside morpholine O-dealkylation pathways in comparative microsomal stability assays [2].

Antiproliferative Screening Against NCI-60 or Custom Oncology Cell Line Panels

The 1,8-naphthyridine scaffold has demonstrated antiproliferative activity across multiple cancer cell lines, with published IC₅₀ values ranging from sub-micromolar to >100 μM against MCF-7, A549, and HCT-116 [1]. CAS 1251619-36-9, as an unexplored member of this scaffold class, represents a candidate for de novo NCI-60 or custom panel screening to establish its growth inhibition fingerprint. Procurement for this purpose should be accompanied by the parallel testing of close structural analogs to generate comparative GI₅₀ data that would, for the first time, quantify the differential contribution of the 4-n-butylphenyl substituent to antiproliferative potency relative to halogenated and methoxylated comparators.

Quote Request

Request a Quote for N-(4-BUTYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.